molecular formula C8H11F2N3O2 B2399078 Methyl 2-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate CAS No. 2247207-05-0

Methyl 2-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate

Cat. No.: B2399078
CAS No.: 2247207-05-0
M. Wt: 219.192
InChI Key: DAWJIZPQVUIMDV-UHFFFAOYSA-N
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Description

Methyl 2-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate is a chemical compound with the molecular formula C8H11F2N3O2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry, agrochemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate typically involves the reaction of 1-(2,2-difluoroethyl)pyrazole with methyl bromoacetate under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]acetate
  • Methyl 2-[[1-(2,2-difluoroethyl)piperidin-4-yl]acetate

Uniqueness

Methyl 2-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 2-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3O2/c1-15-8(14)3-11-6-2-12-13(4-6)5-7(9)10/h2,4,7,11H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWJIZPQVUIMDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CN(N=C1)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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